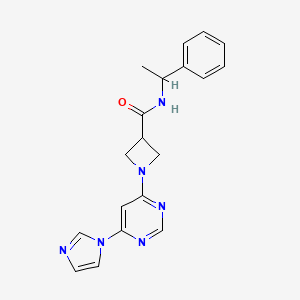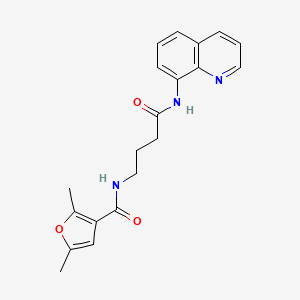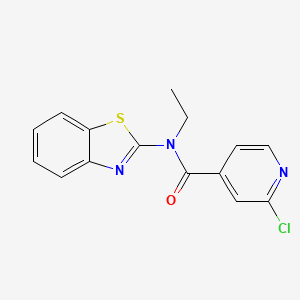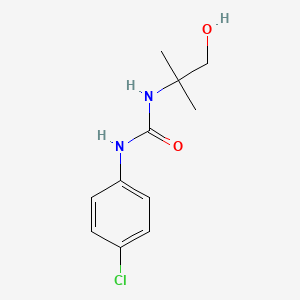
N-(4-chlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea (NPCDU) is a synthetic compound that has been studied for its potential application in a variety of scientific research fields. NPCDU is a synthetic compound that is used as a reagent for organic synthesis and as a catalyst for various chemical reactions. NPCDU is also used as a biological agent in laboratory experiments and clinical trials.
Aplicaciones Científicas De Investigación
Photocatalytic Degradation of Herbicides
Research has explored the photocatalytic degradation of phenyl-urea herbicides, such as chlortoluron and chloroxuron, to understand the breakdown products of these chemicals in the environment. Studies using high-performance liquid chromatography coupled with mass spectrometry have identified several degradation by-products, highlighting the compound's role in environmental chemistry and potential for mitigating pollution from specific herbicides (Amorisco et al., 2006).
Corrosion Inhibition
The derivatives of N-(4-chlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. The studies involve electrochemical methods and scanning electron microscopy to evaluate the protective layer formed by these compounds on metal surfaces, demonstrating significant potential in industrial applications to prevent corrosion (Mistry et al., 2011).
Environmental Chemistry and Metabolism
The metabolism and environmental fate of compounds structurally related to N-(4-chlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea, like chlorotoluron, have been extensively studied. These investigations reveal the metabolic pathways and degradation mechanisms in biological systems, providing insights into the environmental persistence and transformation of such chemicals (Muecke et al., 1976).
Photocatalytic Degradation Studies
The photocatalytic degradation studies of antimicrobials triclosan and triclocarban present insights into the breakdown and removal of persistent organic pollutants using advanced oxidation processes. These studies highlight the potential of photocatalytic methods in water treatment and pollution control, where N-(4-chlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea derivatives could serve as model compounds or targets for degradation (Sirés et al., 2007).
Detection and Identification of Herbicides
The detection and identification of isoproturon and its metabolites in environmental samples after significant rainfall events have been conducted to understand the mobility and transformation of such herbicides in agricultural settings. These studies are crucial for assessing the environmental impact of agricultural chemicals and for developing strategies for their management and mitigation (Schuelein et al., 1996).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,7-15)14-10(16)13-9-5-3-8(12)4-6-9/h3-6,15H,7H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHMCYWQGLNEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876311.png)
![tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2876313.png)
![2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2876314.png)
![1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone](/img/structure/B2876316.png)


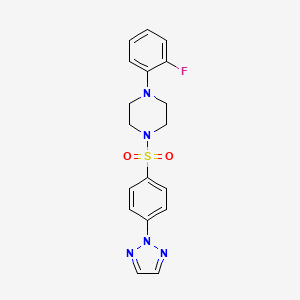


![3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876326.png)
